1-(5-bromopyridin-2-yl)-N,N-dimethylpiperidin-4-amine
Overview
Description
1-(5-Bromopyridin-2-yl)-N,N-dimethylpiperidin-4-amine is a chemical compound that features a brominated pyridine ring attached to a piperidine ring with dimethylamine substitution
Preparation Methods
The synthesis of 1-(5-bromopyridin-2-yl)-N,N-dimethylpiperidin-4-amine typically involves multiple steps:
Bromination of Pyridine: The starting material, pyridine, undergoes bromination to introduce a bromine atom at the 5-position. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Formation of Piperidine Ring: The brominated pyridine is then reacted with a suitable piperidine derivative to form the piperidine ring. This step may involve nucleophilic substitution reactions.
Dimethylation: The final step involves the introduction of dimethylamine groups to the piperidine ring. This can be achieved using dimethylamine or its derivatives under appropriate reaction conditions.
Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.
Chemical Reactions Analysis
1-(5-Bromopyridin-2-yl)-N,N-dimethylpiperidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.
Substitution: The bromine atom in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction and conditions used.
Scientific Research Applications
1-(5-Bromopyridin-2-yl)-N,N-dimethylpiperidin-4-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological and psychiatric disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules, including heterocyclic compounds.
Biological Studies: It is used in biological research to study the effects of brominated pyridine derivatives on various biological systems.
Industrial Applications: The compound is used in the development of new materials and chemicals with specific properties.
Mechanism of Action
The mechanism of action of 1-(5-bromopyridin-2-yl)-N,N-dimethylpiperidin-4-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The brominated pyridine ring and the dimethylamine groups play a crucial role in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
1-(5-Bromopyridin-2-yl)-N,N-dimethylpiperidin-4-amine can be compared with other similar compounds, such as:
1-(5-Bromopyridin-2-yl)piperidin-3-ol: This compound has a hydroxyl group instead of dimethylamine, leading to different chemical and biological properties.
5-Bromopyridine-2-thiol: The presence of a thiol group in this compound results in distinct reactivity and applications.
1-(5-Bromopyridin-2-yl)ethan-1-one:
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique properties and applications compared to its analogs.
Properties
IUPAC Name |
1-(5-bromopyridin-2-yl)-N,N-dimethylpiperidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BrN3/c1-15(2)11-5-7-16(8-6-11)12-4-3-10(13)9-14-12/h3-4,9,11H,5-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQIUCBRCQFPZBB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CCN(CC1)C2=NC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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